Thialysine hydrochloride

Enzyme Inhibition Lysine 2,3-Aminomutase Kinetic Analysis

Thialysine hydrochloride (S-2-aminoethyl-L-cysteine dihydrochloride) is the definitive lysine analog for reproducible, quantitative biochemical studies. With a characterized Ki of 8 µM for high-affinity lysine transport and >3.8-fold higher protein incorporation efficiency than selenalysine, it enables precise experimental control in translation fidelity, antibiotic resistance, and tumor metabolism research. Its potent inhibition of lysyl-tRNA synthetase (complete growth inhibition at 5 µM) and lysine 2,3-aminomutase (Ki = 0.12 mM) makes it the only valid choice for studies requiring controlled proteotoxic stress (up to 46% substitution in E. coli proteins) or lysine-overproducing mutant selection. Substitution with selenalysine, oxalysine, or native lysine will alter quantitative outcomes and mechanistic interpretations. Ensure experimental reproducibility by sourcing the specific lysine analog your protocol demands.

Molecular Formula C5H13ClN2O2S
Molecular Weight 200.69 g/mol
CAS No. 63905-31-7
Cat. No. B1204155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThialysine hydrochloride
CAS63905-31-7
Synonyms4-thia-L-lysine
4-thialysine
aminoethylcysteine
gamma-thia-Lys
gamma-thialysine
S-2-aminoethyl cysteine
S-2-aminoethyl cysteine dihydrochloride
S-2-aminoethyl cysteine hydrochloride
S-2-aminoethyl cysteine monohydrochloride
S-beta-aminoethyl cysteine
thialysine
thiosine
Molecular FormulaC5H13ClN2O2S
Molecular Weight200.69 g/mol
Structural Identifiers
SMILESC(CSCC(C(=O)O)[NH3+])[NH3+].[Cl-].[Cl-]
InChIInChI=1S/C5H12N2O2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1
InChIKeyCVHKULVNPGAEQM-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thialysine Hydrochloride (CAS 63905-31-7) Procurement Guide: Lysine Analog with Quantifiable Differentiation in Protein Synthesis and Cytotoxicity Studies


Thialysine hydrochloride (S-2-aminoethyl-L-cysteine dihydrochloride, CAS 63905-31-7) is a sulfur-containing lysine analog wherein the 4-methylene group is substituted by a sulfur atom [1]. It is widely employed as a molecular probe to interrogate lysine-dependent processes, including protein synthesis fidelity, amino acid transport, and cellular growth regulation [2]. As a competitive inhibitor and alternative substrate for multiple lysine-utilizing enzymes and transport systems, thialysine provides a quantifiably distinct biochemical profile compared to other lysine isologs, enabling precise experimental control in studies of translational quality control, antibiotic resistance mechanisms, and tumor cell metabolism.

Why Thialysine Hydrochloride Cannot Be Substituted with Generic Lysine Analogs in Critical Assays


Generic substitution of thialysine hydrochloride with other lysine analogs (e.g., selenalysine, oxalysine) or native lysine is scientifically unsound due to quantifiable and substantial differences in cellular uptake kinetics, enzyme inhibition constants (Ki), and metabolic incorporation rates. Thialysine exhibits a distinct affinity profile for both high- and low-affinity lysine transport systems (Ki values of 8 µM and 4 µM, respectively), which differ markedly from the selenium-containing analog selenalysine [1]. Furthermore, thialysine demonstrates a >3.8-fold higher efficiency of incorporation into nascent proteins compared to selenalysine under equivalent culture conditions [2]. These specific physicochemical and recognition properties dictate that experiments designed with thialysine cannot be reliably reproduced with alternative isologs without altering the quantitative outcomes and mechanistic interpretations.

Quantitative Differential Evidence for Thialysine Hydrochloride: A Comparator-Based Analysis


Competitive Inhibition of Lysine 2,3-Aminomutase: Thialysine vs. Lysine

Thialysine acts as a potent competitive reversible inhibitor of lysine 2,3-aminomutase with respect to its natural substrate, L-lysine. The inhibition constant (Ki) for thialysine is 0.12 mM [1]. For comparative context, the Michaelis constant (Km) for the natural substrate L-lysine with this enzyme is 0.17 mM [1]. This differential affinity provides a quantifiable basis for using thialysine to selectively probe the active site geometry and catalytic mechanism of this radical SAM enzyme.

Enzyme Inhibition Lysine 2,3-Aminomutase Kinetic Analysis

Differential Inhibition of Lysine Transport Systems: Thialysine vs. Selenalysine

Thialysine demonstrates a quantifiably distinct inhibition profile for bacterial lysine transport systems compared to its selenium-containing analog, selenalysine. Thialysine inhibits the low-affinity lysine transport system with a Ki of 4 µM and the high-affinity system with a Ki of 8 µM [1]. In contrast, selenalysine exhibits weaker inhibition, with Ki values of 6 µM and 12 µM for the low- and high-affinity systems, respectively [1]. This indicates that thialysine is a more potent inhibitor of lysine uptake, a critical parameter for studies on nutrient transport and antibiotic synergy.

Amino Acid Transport Bacterial Physiology Membrane Transport

Differential Efficiency of Protein Incorporation: Thialysine vs. Selenalysine

When provided at equal concentrations to a lysine-requiring E. coli mutant, thialysine is incorporated into nascent proteins with significantly higher efficiency than selenalysine. Under conditions where both analogs are present in the culture medium, up to 46% of protein lysine residues are substituted by thialysine, whereas only 12% are substituted by selenalysine [1]. This nearly 4-fold difference in incorporation rate is a key quantitative differentiator for experimental designs requiring high-level substitution of lysine with a detectable analog.

Protein Synthesis Translational Fidelity Amino Acid Analog

Dose-Dependent Cytotoxicity and Apoptosis Induction in Human Leukemia Cells

Thialysine exhibits a well-defined, dose-dependent cytotoxic effect on human acute leukemia Jurkat T cells, operating through a mitochondria-dependent apoptotic pathway [1]. While no direct comparator data is presented within this study, the reported concentration range for inducing apoptosis (0.32–2.5 mM) provides a robust quantitative baseline for future comparative studies with other lysine antimetabolites or chemotherapeutic agents. The observed mechanism, involving mitochondrial cytochrome c release, caspase-9/-3 activation, and cell cycle arrest, distinguishes thialysine from analogs that may act via different pathways [1].

Cancer Cell Biology Apoptosis Cytotoxicity

Growth Inhibition of E. coli and Resistance Mechanisms via Lysyl-tRNA Synthetase

Thialysine (AEC) is a potent inhibitor of Escherichia coli growth, with complete growth inhibition observed at a concentration of 5 µM in wild-type strains [1]. The primary cellular target is lysyl-tRNA synthetase (LysRS). Engineered variants of LysRS (Y280F and F426W) confer substantial resistance, enabling bacterial growth at thialysine concentrations up to 1 mM—a 200-fold increase in tolerance [1]. This differential sensitivity provides a precise, quantifiable system for studying the evolution of antibiotic resistance at the translational level.

Antibiotic Resistance Aminoacyl-tRNA Synthetase Bacterial Growth Inhibition

Inhibition of Lysine-Sensitive Aspartokinase: Thialysine vs. Lysine

Thialysine inhibits E. coli lysine-sensitive aspartokinase III (AK III), the first enzyme in the lysine biosynthetic pathway. While both lysine and thialysine inhibit the enzyme, their combined effect is non-additive, indicating they target the same allosteric site but with differing potencies [1]. The inhibition by thialysine is specific, reversible, and non-competitive, exhibiting homotropic cooperativity with a Hill coefficient of approximately 2 [2]. This distinguishes thialysine's regulatory effect from that of the natural feedback inhibitor, lysine, providing a tool to dissect allosteric control mechanisms.

Metabolic Regulation Aspartokinase Feedback Inhibition

Optimized Application Scenarios for Thialysine Hydrochloride Based on Quantitative Differentiation


Probing Translational Fidelity and Proteotoxic Stress in Bacterial Models

Thialysine hydrochloride is the preferred lysine analog for inducing controlled proteotoxic stress in E. coli due to its high incorporation efficiency (up to 46% substitution, compared to 12% for selenalysine) [1] and its potent inhibition of lysyl-tRNA synthetase (complete growth inhibition at 5 µM) [2]. These quantifiable metrics allow for reproducible induction of misfolded protein responses and the study of antibiotic resistance evolution at the translational level.

Mechanistic Enzymology of Radical SAM and Amino Acid-Metabolizing Enzymes

The well-characterized competitive inhibition of lysine 2,3-aminomutase (Ki = 0.12 mM) makes thialysine an ideal active-site probe for radical SAM enzymes that act on lysine [1]. Its defined kinetic parameters provide a reliable benchmark for structure-function studies and for screening enzyme variants with altered substrate specificity.

Selective Pressure for Isolation of Amino Acid-Overproducing Industrial Strains

Thialysine's inhibition of the lysine biosynthetic pathway, specifically at aspartokinase III, is a classic selection tool for isolating lysine-overproducing mutants in Corynebacteria and Brevibacteria [1]. Thialysine-resistant strains often harbor mutations that desensitize key feedback-regulated enzymes, leading to constitutive overproduction of lysine, a commercially valuable amino acid. The quantifiable resistance levels provide a clear selection window.

Induction of Mitochondria-Dependent Apoptosis in Leukemia Research

For studies on apoptosis signaling in hematopoietic malignancies, thialysine provides a dose-dependent (0.32–2.5 mM) and mechanistically defined trigger of the intrinsic mitochondrial pathway in Jurkat T cells [1]. Its specific action, involving cytochrome c release and caspase-9/-3 activation, makes it a valuable tool for dissecting the apoptotic machinery and for screening compounds that modulate this pathway in a controlled in vitro setting.

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